molecular formula C9H13NO B13119512 1-(5-Isopropyl-1H-pyrrol-2-yl)ethanone

1-(5-Isopropyl-1H-pyrrol-2-yl)ethanone

Cat. No.: B13119512
M. Wt: 151.21 g/mol
InChI Key: YBMBOCMEMQIODI-UHFFFAOYSA-N
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Description

1-(5-Isopropyl-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C9H13NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Isopropyl-1H-pyrrol-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of pyrrole with isopropyl bromide in the presence of a base, followed by acetylation using acetic anhydride. The reaction conditions typically include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Isopropyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Carboxylic acids or diketones

    Reduction: Alcohols

    Substitution: Halogenated pyrroles or substituted pyrrole derivatives

Scientific Research Applications

1-(5-Isopropyl-1H-pyrrol-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Isopropyl-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyrrole: A structurally similar compound with an acetyl group at the 2-position of the pyrrole ring.

    1-(1H-Pyrrol-2-yl)ethanone: Another pyrrole derivative with similar chemical properties.

Uniqueness

1-(5-Isopropyl-1H-pyrrol-2-yl)ethanone is unique due to the presence of the isopropyl group at the 5-position, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct biological activities and chemical properties compared to other pyrrole derivatives.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(5-propan-2-yl-1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C9H13NO/c1-6(2)8-4-5-9(10-8)7(3)11/h4-6,10H,1-3H3

InChI Key

YBMBOCMEMQIODI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(N1)C(=O)C

Origin of Product

United States

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